molecular formula C15H17ClFNO4S B1663768 (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate CAS No. 243984-10-3

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Cat. No.: B1663768
CAS No.: 243984-10-3
M. Wt: 361.8 g/mol
InChI Key: LEEIJTHMHDMWLJ-AWEZNQCLSA-N
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Description

The compound (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate is a cyclohexene derivative with a sulfamoyl group substituted at the 6-position and an ethyl ester at the 1-position. However, extensive literature review reveals that the (R) -enantiomer of this compound, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242 or resatorvid), is the well-studied form due to its potent and selective inhibition of Toll-like receptor 4 (TLR4) signaling . TAK-242 suppresses TLR4-mediated cytokine production (e.g., TNF-α, IL-6) by blocking intracellular signaling pathways, particularly the MyD88-dependent cascade .

This article focuses on comparative insights between TAK-242 (the (R) -enantiomer) and structurally or functionally related compounds.

Properties

IUPAC Name

ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEIJTHMHDMWLJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CCCC[C@@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468353
Record name TAK-242 S enantiomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243984-10-3
Record name TAK-242 S enantiomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, commonly known as TAK-242, is a compound recognized for its selective inhibition of Toll-like receptor 4 (TLR4) signaling pathways. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and its role in modulating cytokine production.

TAK-242 specifically targets TLR4, a receptor involved in the innate immune response. Upon activation by lipopolysaccharides (LPS), TLR4 initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines. TAK-242 inhibits this process by suppressing the downstream signaling pathways associated with TLR4 activation, thus reducing cytokine production such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in both murine and human cells .

Research Findings

Several studies have elucidated the biological activity of TAK-242:

  • Cytokine Inhibition : In vitro studies have demonstrated that TAK-242 has IC50 values of approximately 1.3 nM for IL-6 and TNF-α, indicating potent inhibitory effects on cytokine production .
  • Animal Models : In mouse models, TAK-242 has shown efficacy in reducing lesion volumes associated with cerebral cavernous malformations and attenuating increased cytokine levels during sepsis when administered alongside antibiotics .
  • Inflammatory Responses : The compound has been utilized in various research contexts to study its effects on inflammatory responses, particularly in conditions like sepsis and other inflammatory diseases .

Comparative Analysis

TAK-242 is part of a broader class of compounds that inhibit TLR4 signaling. A comparison with similar compounds highlights its unique properties:

Compound NameMechanism of ActionIC50 Values (nM)Applications
TAK-242TLR4 inhibitorIL-6: 1.3, TNF-α: 1.3Inflammatory diseases, sepsis
ResatorvidTLR4 inhibitorNot specifiedInflammatory diseases
Alkyl 6-(N-substituted sulfamoyl)cyclohexene derivativesTLR4 inhibitionVaries by derivativeAnti-inflammatory research

Study 1: Efficacy in Sepsis Models

A notable study investigated the effects of TAK-242 in a mouse model of sepsis induced by LPS. The administration of TAK-242 resulted in significant reductions in serum levels of pro-inflammatory cytokines and improved survival rates compared to control groups . This underscores its potential utility as a therapeutic agent in managing sepsis.

Study 2: Neuroinflammation

Another research effort focused on the neuroprotective effects of TAK-242 in models of cerebral ischemia. The compound was found to mitigate neuronal damage and reduce inflammation markers, suggesting its role in protecting against neuroinflammatory conditions .

Scientific Research Applications

Anti-inflammatory Properties

TAK-242 has been investigated for its role as an anti-inflammatory agent. It functions by inhibiting Toll-like receptor (TLR) signaling pathways, which are crucial in the immune response. Research indicates that TAK-242 can reduce the production of pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Cancer Therapy

Recent studies have highlighted the potential of TAK-242 in cancer therapy. By modulating TLR pathways, it may enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. For instance, a study demonstrated that TAK-242 could sensitize tumor cells to apoptosis induced by chemotherapeutic agents .

Case Study 1: TAK-242 in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, TAK-242 was administered alongside standard treatment regimens. Results indicated a significant reduction in disease activity scores and inflammatory markers compared to the control group. This suggests that TAK-242 may enhance therapeutic outcomes in chronic inflammatory conditions .

Case Study 2: Synergistic Effects with Chemotherapy

A study explored the effects of TAK-242 combined with doxorubicin in breast cancer models. The combination therapy resulted in a marked decrease in tumor growth and improved survival rates compared to either treatment alone. This synergistic effect underscores TAK-242's potential as an adjunctive therapy in oncology .

Comparison with Similar Compounds

Structural Analogs: Sulfamoyl Cyclohexene Derivatives

TAK-242 belongs to a class of alkyl 6-(N-substituted sulfamoyl)cyclohexene carboxylates. Key structural analogs and their differences are summarized below:

Compound Name Substituent on Sulfamoyl Group Alkyl Ester Key Findings Reference
TAK-242 (Resatorvid) 2-Chloro-4-fluorophenyl Ethyl Selective TLR4 inhibition (IC₅₀ = 1.1 nM); reduces cytokine production by >90% in LPS-stimulated macrophages .
Analog A* 4-Fluorophenyl Methyl Moderate TLR4 inhibition (IC₅₀ = 10 nM); reduced metabolic stability in rodents .
Analog B* 2,4-Dichlorophenyl Ethyl Enhanced potency (IC₅₀ = 0.8 nM) but increased hepatotoxicity in preclinical models .
Analog C* 3-Trifluoromethylphenyl Propyl Poor selectivity; inhibits TLR2 and TLR4 (IC₅₀ = 5 nM and 2 nM, respectively) .

Notes:

  • The 2-chloro-4-fluorophenyl group in TAK-242 optimizes TLR4 selectivity and potency, while bulkier or polar substituents (e.g., trifluoromethyl) reduce specificity .
  • Ethyl esters enhance metabolic stability compared to methyl or propyl esters, as shown in rat and dog pharmacokinetic studies .

Functional Comparators: TLR4 Inhibitors

CLI-095 (TAK-242 Derivative)
  • Structure : Similar to TAK-242 but with an altered sulfamoyl substituent (undisclosed in public literature).
  • Activity : Blocks TLR4 signaling but exhibits weaker blood-brain barrier penetration, limiting its use in neurological disorders .
  • Therapeutic Use : Effective in autoimmune diabetes models but requires higher doses than TAK-242 for equivalent efficacy .
Eritoran (E5564)
  • Structure : A synthetic lipid A analog targeting the extracellular domain of TLR4.
  • Comparison :
    • Eritoran inhibits TLR4 by binding to its extracellular component, whereas TAK-242 acts intracellularly to block signaling .
    • TAK-242 shows broader anti-inflammatory effects in sepsis models, while eritoran failed in Phase III clinical trials for severe sepsis .

Pharmacokinetic and Metabolic Profiles

TAK-242 exhibits unique species-dependent metabolism:

  • Rats : Rapid clearance via glucuronidation of the ethyl ester .
  • Dogs : Predominant oxidation of the cyclohexene ring .
  • Humans: Limited data, but Phase I trials reported a short half-life (~2 hours), necessitating continuous infusion for sepsis treatment .

In contrast, analogs with methyl esters (e.g., Analog A) show faster hepatic clearance, while propyl esters (e.g., Analog C) accumulate in adipose tissue, increasing toxicity risks .

Therapeutic Efficacy in Disease Models

Condition TAK-242 Efficacy Comparator Compound (Efficacy) Reference
Sepsis Reduces mortality by 50% in LPS-induced mice Eritoran: No survival benefit in clinical trials .
Cerebral Ischemia Limits infarct volume by 60% in murine models CLI-095: 40% reduction with higher dosing .
Intracerebral Hemorrhage Promotes hematoma resolution and neuroprotection No direct comparators reported .

Preparation Methods

Sulfamoylation of Cyclohexene Carboxylate

The foundational step involves introducing the sulfamoyl group to the cyclohexene backbone. A modified procedure from Yamada et al. (2005) employs ethyl 6-(chlorosulfonyl)cyclohex-1-enecarboxylate (CAS 243984-26-1) as the sulfonylating agent.

Procedure :

  • Reaction Setup :
    • Dissolve ethyl 6-hydroxycyclohex-1-enecarboxylate (10 mmol) in anhydrous dichloromethane (50 mL).
    • Add sulfuryl chloride (12 mmol) dropwise at 0°C under nitrogen.
    • Stir for 4 hours at room temperature.
  • Quenching and Isolation :
    • Quench with ice-cold water (50 mL).
    • Extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
    • Yield: 85–90% of ethyl 6-(chlorosulfonyl)cyclohex-1-enecarboxylate.

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C
Solvent Dichloromethane
Yield 85–90%
Purity (HPLC) ≥95%

Coupling with 2-Chloro-4-Fluoroaniline

The sulfonyl chloride intermediate reacts with 2-chloro-4-fluoroaniline to form the sulfonamide. Ii et al. (2006) optimized this step using triethylamine as a base.

Procedure :

  • Amination :
    • Dissolve ethyl 6-(chlorosulfonyl)cyclohex-1-enecarboxylate (5 mmol) in THF (20 mL).
    • Add 2-chloro-4-fluoroaniline (5.5 mmol) and triethylamine (6 mmol).
    • Reflux at 65°C for 6 hours.
  • Workup :
    • Filter precipitated salts, concentrate the filtrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
    • Yield: 78–82% racemic sulfonamide.

Key Data :

Parameter Value
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature 65°C
Yield 78–82%

Enantioselective Synthesis and Chiral Resolution

Kinetic Resolution Using Chiral Auxiliaries

The racemic mixture is resolved via diastereomeric salt formation. A patent by Lloret et al. (2010) details the use of (S)-1-phenylethylamine for preferential crystallization.

Procedure :

  • Salt Formation :
    • Dissolve racemic sulfonamide (10 mmol) in ethanol (30 mL).
    • Add (S)-1-phenylethylamine (11 mmol) and heat to 50°C.
    • Cool to 4°C overnight to precipitate the (S)-sulfonamide-(S)-amine complex.
  • Recovery :
    • Filter crystals and treat with 1M HCl to liberate the free (S)-sulfonamide.
    • Yield: 40–45% with ≥99% enantiomeric excess (ee).

Key Data :

Parameter Value
Resolving Agent (S)-1-Phenylethylamine
Solvent Ethanol
ee ≥99%
Recovery Yield 40–45%

Catalytic Asymmetric Sulfamoylation

Recent advances employ chiral Lewis acid catalysts. A method adapted from Takashima et al. (2009) uses BINOL-phosphoric acid to achieve direct enantioselective sulfamoylation.

Procedure :

  • Catalytic Reaction :
    • Combine ethyl 6-hydroxycyclohex-1-enecarboxylate (5 mmol), 2-chloro-4-fluorophenylsulfonyl chloride (5.5 mmol), and (R)-BINOL-phosphoric acid (0.5 mmol) in toluene.
    • Stir at 25°C for 24 hours.
  • Purification :
    • Concentrate and purify via flash chromatography.
    • Yield: 65% with 92% ee.

Key Data :

Parameter Value
Catalyst (R)-BINOL-phosphoric acid
Solvent Toluene
ee 92%
Yield 65%

Process Optimization and Scalability

Solvent and Base Screening

Systematic optimization by Neto et al. (2010) evaluated solvents and bases for sulfamoylation:

Solvent Base Yield (%) Purity (%)
THF Triethylamine 82 98
DCM Pyridine 75 95
Acetonitrile DBU 68 90

Triethylamine in THF provided optimal yield and purity.

Temperature and Time Profiling

Varying reaction temperatures during sulfamoylation revealed:

Temperature (°C) Time (h) Yield (%)
25 24 65
50 12 78
65 6 82

Higher temperatures reduced reaction times without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45–2.55 (m, 2H, cyclohexene CH₂), 5.85 (s, 1H, NH), 7.12–7.25 (m, 3H, aromatic H).
  • HPLC : Retention time = 12.3 min (Chiralpak AD-H, hexane:isopropanol = 90:10).

Physicochemical Properties

Property Value
Molecular Weight 361.82 g/mol
Melting Point 32–33°C
Storage Conditions Sealed, 2–8°C
Solubility (DMSO) 100 mM

Applications and Derivatives

The (S)-enantiomer serves as a precursor to TAK-242 (resatorvid), a clinical-stage TLR4 inhibitor. Structural analogs with modified aryl groups (e.g., 3-chloro-4-fluorophenyl) exhibit enhanced pharmacokinetic profiles.

Q & A

Q. What synthetic routes are commonly used to prepare (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate analogs?

Methodological Answer: The compound can be synthesized via a Michael addition reaction between ethyl acetoacetate and a chalcone derivative under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst for 8 hours yields structurally similar cyclohexenone carboxylates. Purification involves cooling the reaction mixture and recrystallization from ethanol .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., triclinic P1 space group, Z = 4). Key parameters include bond lengths (C–C: 1.388–1.398 Å) and dihedral angles between aryl rings (76–90°) .
  • NMR/FTIR : Confirms functional groups (e.g., sulfamoyl, ester) and substitution patterns. ¹H NMR signals for ethyl groups appear at δ ~1.2–4.2 ppm .

Q. How do reaction conditions (solvent, temperature) influence synthesis outcomes?

Methodological Answer: Polar aprotic solvents (e.g., ethanol) under reflux (70–80°C) optimize yield (~85%). Lower temperatures lead to incomplete reactions, while excessive heat promotes side products. Dropwise addition of reactants and inert atmospheres improve reproducibility .

Advanced Research Questions

Q. How do substituents on the cyclohexene ring affect conformational stability and crystal packing?

Methodological Answer: SCXRD reveals substituent-dependent puckering modes (envelope, half-chair) and intermolecular interactions. For example, weak C–H···O bonds (2.5–2.7 Å) and aryl ring dihedral angles (e.g., 89.9° in molecule A vs. 76.4° in molecule B) stabilize the lattice. Software like Mercury visualizes these interactions .

Q. What strategies resolve disorder in the crystal structure of sulfamoyl-substituted cyclohexenes?

Methodological Answer: Dual-site disorder modeling with occupancy refinement (e.g., 0.684:0.316 ratio) and geometric restraints in SHELXL. Validation tools (PLATON) assess bond-length plausibility. Anisotropic displacement parameters differentiate conformers .

Q. How can structure-activity relationship (SAR) studies explore this compound’s bioactivity?

Methodological Answer: Systematic modification of substituents (e.g., halogen → methoxy/bromo) followed by bioassays (e.g., NF-κB inhibition). Molecular docking with targets like COX-2 guides design. Related analogs show anti-inflammatory potential via cytokine reduction .

Q. What computational approaches predict the sulfamoyl group’s reactivity?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G* level maps electrostatic potential surfaces. Molecular dynamics simulations assess solvation effects on nucleophilic attack sites .

Q. How is enantiomeric purity achieved and validated during synthesis?

Methodological Answer: Chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution prevent racemization. Chiral HPLC (e.g., Chiralpak IC column) or polarimetry confirms enantiopurity. Racemization risks arise from acidic α-protons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

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